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molecular formula C16H18ClF3N4OS B611520 Tyclopyrazoflor CAS No. 1477919-27-9

Tyclopyrazoflor

Cat. No. B611520
M. Wt: 406.9 g/mol
InChI Key: DBHVHTPMRCXCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434712B2

Procedure details

A 100 mL three-neck round bottom flask was charged with 3-chloro-N-ethyl-1-(pyridine-3-yl)-1H-pyrazol-4-amine (5.00 g, 22.5 mmol) and ethyl acetate (50 mL). Sodium bicarbonate (4.72 g, 56.1 mmol) was added, followed by dropwise addition of 3-((3,3,3-trifluoropropyl)thio)propanoyl chloride (5.95 g, 26.9 mmol) at <20° C. for 2 hours, at which point HPLC analysis indicated that the reaction was complete. The reaction was diluted with water (50 mL) (off-gassing) and the layers separated. The aqueous layer was extracted with ethyl acetate (20 mL) and the combined organic layers were concentrated to dryness to afford a light brown solid (10.1 g, quantitative). A small sample of crude product was purified by flash column chromatography using ethyl acetate as eluent to obtain an analytical sample: mp 79-81° C.; 1H NMR (400 MHz, DMSO-d6) δ 9.11 (d, J=2.7 Hz, 1H), 8.97 (s, 1H), 8.60 (dd, J=4.8, 1.4 Hz, 1H), 8.24 (ddd, J=8.4, 2.8, 1.4 Hz, 1H), 7.60 (ddd, J=8.4, 4.7, 0.8 Hz, 1H), 3.62 (q, J=7.2 Hz, 2H), 2.75 (t, J=7.0 Hz, 2H), 2.66-2.57 (m 2H), 2.57-2.44 (m, 2H), 2.41 (t, J=7.0 Hz, 2H), 1.08 (t, J=7.1 Hz, 3H). EIMS m/z 406 ([M]+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4.72 g
Type
reactant
Reaction Step Two
Name
3-((3,3,3-trifluoropropyl)thio)propanoyl chloride
Quantity
5.95 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:6]([NH:7][CH2:8][CH3:9])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1.C(OCC)(=O)C.C(=O)(O)[O-].[Na+].[F:27][C:28]([F:38])([F:37])[CH2:29][CH2:30][S:31][CH2:32][CH2:33][C:34](Cl)=[O:35]>O>[Cl:1][C:2]1[C:6]([N:7]([CH2:8][CH3:9])[C:34](=[O:35])[CH2:33][CH2:32][S:31][CH2:30][CH2:29][C:28]([F:38])([F:37])[F:27])=[CH:5][N:4]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NN(C=C1NCC)C=1C=NC=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
4.72 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
3-((3,3,3-trifluoropropyl)thio)propanoyl chloride
Quantity
5.95 g
Type
reactant
Smiles
FC(CCSCCC(=O)Cl)(F)F
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to afford a light brown solid (10.1 g, quantitative)
CUSTOM
Type
CUSTOM
Details
A small sample of crude product was purified by flash column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain an analytical sample

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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